molecular formula C5H9ClO2 B105212 5-Chloro-2-methyl-1,3-dioxane CAS No. 15579-94-9

5-Chloro-2-methyl-1,3-dioxane

Cat. No. B105212
CAS RN: 15579-94-9
M. Wt: 136.58 g/mol
InChI Key: GTCHJWXOUCJFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-1,3-dioxane is a chemical compound with the molecular formula C5H9ClO2. It is a heterocyclic organic compound that contains a dioxane ring and a chloro substituent. This compound is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-methyl-1,3-dioxane is not well understood. However, it is believed to act as a Lewis acid due to the presence of the chloro substituent. It can also act as a nucleophile due to the presence of the dioxane ring. These properties make it a useful reagent in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methyl-1,3-dioxane. However, it is not believed to be toxic or harmful to humans or animals when used in laboratory settings.

Advantages And Limitations For Lab Experiments

5-Chloro-2-methyl-1,3-dioxane has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it is not widely available commercially, and researchers may need to synthesize it themselves.

Future Directions

There are several future directions for research involving 5-Chloro-2-methyl-1,3-dioxane. One area of interest is the development of new synthetic methods for this compound. Researchers may also investigate its potential as a catalyst or as a building block for the synthesis of new compounds. Additionally, the biochemical and physiological effects of this compound could be further explored to determine its potential as a drug or therapeutic agent.
Conclusion
In conclusion, 5-Chloro-2-methyl-1,3-dioxane is a useful compound for scientific research applications. Its unique properties make it a versatile reagent for organic synthesis, and it has several advantages for use in laboratory experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research involving this compound.

Synthesis Methods

The synthesis of 5-Chloro-2-methyl-1,3-dioxane involves the reaction of chloroacetaldehyde with ethylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an intramolecular cyclization to form the dioxane ring. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.

Scientific Research Applications

5-Chloro-2-methyl-1,3-dioxane is used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used as a building block for the synthesis of more complex compounds.

properties

CAS RN

15579-94-9

Product Name

5-Chloro-2-methyl-1,3-dioxane

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

5-chloro-2-methyl-1,3-dioxane

InChI

InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3

InChI Key

GTCHJWXOUCJFBZ-UHFFFAOYSA-N

SMILES

CC1OCC(CO1)Cl

Canonical SMILES

CC1OCC(CO1)Cl

synonyms

5β-Chloro-2α-methyl-1,3-dioxane

Origin of Product

United States

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